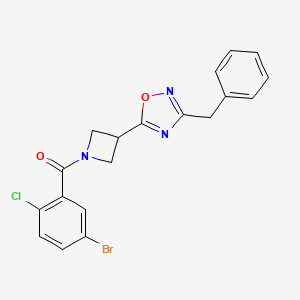
(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-bromo-2-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-bromo-2-chlorophenyl)methanone is a useful research compound. Its molecular formula is C19H15BrClN3O2 and its molecular weight is 432.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(5-bromo-2-chlorophenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H15BrClN3O2, with a molecular weight of approximately 432.7 g/mol. The structure features an azetidine ring and a benzyl-substituted oxadiazole moiety, which are known for their diverse biological activities. The presence of halogen atoms (bromine and chlorine) may enhance its biological efficacy by influencing lipophilicity and receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H15BrClN3O2 |
| Molecular Weight | 432.7 g/mol |
| Structure | Structure |
Anticancer Activity
Compounds containing oxadiazole rings have been reported to exhibit significant anticancer properties. For instance, studies on related oxadiazole derivatives have shown promising results against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
- Case Study : A series of 1,3,4-oxadiazole derivatives showed IC50 values in the low micromolar range against MCF-7 cells, indicating their potential as anticancer agents .
Antimicrobial Activity
The presence of both azetidine and oxadiazole rings suggests potential antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against a range of bacterial strains.
- Case Study : A study evaluating the antimicrobial efficacy of related oxadiazole compounds demonstrated effective inhibition against Gram-positive bacteria, suggesting that the target compound may also possess similar activity .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds with oxadiazole moieties have been shown to inhibit monoamine oxidase (MAO) selectively, which is crucial for neurotransmitter metabolism. For instance, certain oxadiazole derivatives exhibited IC50 values as low as 1.4 nM against MAO-B .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step synthetic routes that optimize yield and purity. Key steps include:
- Formation of the azetidine ring.
- Coupling with the benzyl-substituted oxadiazole.
- Halogenation to introduce bromine and chlorine substituents.
Pharmacological Studies
Pharmacological studies focusing on this compound's interactions with various biological targets are essential for understanding its therapeutic potential. Interaction studies could include:
- Binding Affinity Assessments : Evaluating how well the compound binds to target receptors or enzymes.
- In Vivo Studies : Testing in animal models to assess efficacy and safety profiles.
特性
IUPAC Name |
[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(5-bromo-2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O2/c20-14-6-7-16(21)15(9-14)19(25)24-10-13(11-24)18-22-17(23-26-18)8-12-4-2-1-3-5-12/h1-7,9,13H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKPZOHNZLMPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)C3=NC(=NO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













